molecular formula C17H15Cl2N3O4S2 B2708878 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 923122-04-7

2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B2708878
CAS No.: 923122-04-7
M. Wt: 460.34
InChI Key: HMPFSKCPLBNSEA-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group linked to a benzothiazole scaffold substituted with a dimethylsulfamoyl moiety at the 6-position. The synthesis of analogous compounds typically involves condensation reactions between chloral hydrate and substituted phenoxyacetic acid amides, followed by functionalization of the benzothiazole ring .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O4S2/c1-22(2)28(24,25)11-4-5-13-15(8-11)27-17(20-13)21-16(23)9-26-14-6-3-10(18)7-12(14)19/h3-8H,9H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPFSKCPLBNSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced by reacting the benzothiazole derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dichlorophenoxy Group: The final step involves the reaction of the intermediate with 2,4-dichlorophenoxyacetic acid or its derivatives under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of benzothiazole and sulfonamide structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide can inhibit bacterial growth effectively. For instance, a study showed that certain benzothiazole derivatives displayed strong activity against various strains of bacteria and fungi, suggesting potential therapeutic uses in treating infections .

Anticancer Properties
The compound's structure allows it to interact with biological targets associated with cancer proliferation. Preliminary evaluations have indicated that related compounds may inhibit tumor growth in cell lines. A case study involving similar benzothiazole derivatives found promising results in anticancer assays, highlighting their potential as chemotherapeutic agents .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies have shown that benzothiazole-based compounds can effectively reduce AChE activity, thereby increasing acetylcholine levels in the brain and improving cognitive function .

Agricultural Applications

Herbicide Development
The dichlorophenoxy group is known for its herbicidal properties. Compounds containing this moiety are widely used in agriculture to control broadleaf weeds. The integration of the dimethylsulfamoyl group enhances the herbicidal efficacy of the compound, making it a candidate for developing new herbicides with improved performance .

Material Science Applications

Polymer Chemistry
The unique chemical structure allows for potential applications in material science, particularly in the development of polymers and coatings. The incorporation of 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide into polymer matrices could enhance properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide-benzothiazole derivatives, emphasizing molecular features, synthetic pathways, and biological activities.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported)
Target: 2-(2,4-Dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide C₁₇H₁₄Cl₂N₂O₄S₂ 449.34 6-(Dimethylsulfamoyl) on benzothiazole; 2,4-dichlorophenoxy Hypothesized COX-2 inhibition
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) C₁₉H₁₅F₃N₂O₄S 448.39 6-Trifluoromethyl on benzothiazole; 3,4,5-trimethoxyphenyl CK-1δ inhibition (pIC₅₀ = 7.8)
N-(6-Chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide C₁₅H₉Cl₃N₂O₂S 387.67 6-Chloro on benzothiazole; 2,4-dichlorophenoxy Not explicitly reported
2-(2,4-Dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide C₁₈H₁₄Cl₂N₂O₂S 393.29 4-(4-Methylphenyl) on thiazole; 2,4-dichlorophenoxy Data unavailable
2-(2,4-Dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide C₁₈H₁₇Cl₂N₂O₃S 417.30 5,5-Dimethyl-7-oxo on tetrahydrobenzothiazole; 2,4-dichlorophenoxy Unspecified (ZINC database entry)

Key Findings

Substituent Impact on Bioactivity :

  • The 6-position substituent on the benzothiazole ring critically influences target affinity. For instance, BTA’s trifluoromethyl group confers potent CK-1δ inhibition (GlideXP score = −3.78 kcal/mol; pIC₅₀ = 7.8), outperforming chloro or methylsulfamoyl analogs .
  • The dimethylsulfamoyl group in the target compound may enhance solubility or binding interactions compared to chloro or trifluoromethyl groups, though experimental validation is required .

Substitution with bulkier groups (e.g., 3,4,5-trimethoxyphenyl in BTA) enhances kinase inhibition but may reduce selectivity .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogs, such as condensation of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide, followed by sulfamoylation . Derivatives with tetrahydrobenzothiazole cores (e.g., ZINC2543573) require additional cyclization steps, increasing synthetic complexity .

Biological Activity Trends: Benzothiazole-acetamide hybrids consistently exhibit enzyme inhibitory properties. For example, 2-(2,4-dichlorophenoxy)acetic acid derivatives demonstrate COX-2 selectivity, suggesting the target compound may share this anti-inflammatory mechanism . Auxin-like activity observed in WH7 (a phenoxyacetamide-triazole derivative) implies structural motifs common to the target compound could interact with plant hormone pathways, though this remains speculative .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is a synthetic organic molecule with potential applications in agriculture and medicine due to its biological activity. The structure of this compound suggests it may possess herbicidal and antimicrobial properties, which have been the focus of various studies.

Chemical Structure and Properties

  • IUPAC Name : 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
  • Molecular Formula : C15H15Cl2N3O3S
  • Molecular Weight : 388.26 g/mol

1. Antimicrobial Activity

Research has indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide exhibit significant antimicrobial properties. A study evaluating various derivatives found that modifications in the benzothiazole structure influenced the antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound A (similar structure)S. aureus32 µg/mL
Compound B (similar structure)E. coli16 µg/mL
2-(2,4-Dichlorophenoxy) derivativePseudomonas aeruginosa8 µg/mL

2. Herbicidal Activity

Another significant aspect of this compound's biological activity is its potential as a herbicide. The dichlorophenoxy group is known for its herbicidal properties, particularly in targeting broadleaf weeds. Studies have demonstrated that compounds containing this moiety can disrupt plant growth by interfering with hormonal regulation .

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit certain enzymes critical for bacterial cell wall synthesis and plant growth regulation.
  • Disruption of Metabolic Pathways : The presence of the dimethylsulfamoyl group suggests potential interference with metabolic pathways essential for microbial survival.

Case Studies

A notable case study involved the application of this compound in agricultural settings where it was tested against resistant weed species. The results indicated a reduction in biomass and seed production when applied at optimal concentrations, showcasing its potential as an effective herbicide .

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